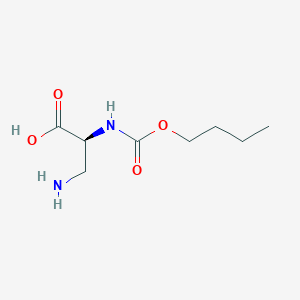
(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-BUTYLOXYCARBONYL-DAP-OH, also known as (S)-3-Amino-2-((butoxycarbonyl)amino)propanoic acid or (2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid, is a derivative of the amino acid phenylalanine
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be removed under acidic conditions, a process known as deprotection . This deprotection allows the amino group to participate in subsequent reactions, such as peptide bond formation in protein synthesis.
Biochemical Pathways
Amino acids and their derivatives are known to influence various biochemical pathways, including those related to the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
生物活性
(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid, also known as Boc-β-alanine, is an amino acid derivative with significant potential in medicinal chemistry and biochemistry. This compound is characterized by its butoxycarbonyl protecting group, which is commonly employed in peptide synthesis. Its molecular formula is C₈H₁₆N₂O₄, and it has a molecular weight of approximately 204.22 g/mol. This article explores the biological activities associated with this compound, including its antiviral, antimicrobial, and neuroprotective effects.
- Molecular Formula: C₈H₁₆N₂O₄
- Molecular Weight: 204.22 g/mol
- Appearance: White to almost white powder with high purity (≥95%) in commercial preparations.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, certain β-amino acid heterocycles have been shown to act as neuraminidase inhibitors, which are crucial for the replication of viruses such as influenza. In a study involving compound A-87380, a derivative of this amino acid, the IC50 value was found to be 50 μM against neuraminidase activity . This suggests that modifications to the β-amino acid structure can lead to compounds with significant antiviral potential.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been documented in various studies. Some derivatives have demonstrated significant activity against a range of bacterial strains. For example, a study synthesized several compounds from this amino acid and evaluated their antimicrobial activity, revealing promising results against specific pathogens .
Neuroprotective Effects
Certain analogs of this compound have been investigated for their neuroprotective properties. These compounds were tested for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays indicated that some derivatives could inhibit the expression of caspases involved in apoptosis pathways . This suggests potential applications in treating neurodegenerative diseases.
Summary of Research Findings
| Activity | Compound | IC50/Effect | Remarks |
|---|---|---|---|
| Antiviral | A-87380 | 50 μM | Neuraminidase inhibitor; potential for influenza treatment. |
| Antimicrobial | Various Derivatives | Variable | Significant activity against bacterial strains. |
| Neuroprotective | Selected Analogs | N/A | Inhibition of caspases; potential for neurodegenerative disease treatment. |
Case Studies
- Antiviral Evaluation : A study assessed various β-amino acid derivatives for their ability to inhibit viral replication. The results indicated that structural modifications could enhance antiviral potency, particularly against neuraminidase enzymes.
- Antimicrobial Testing : In another investigation, derivatives synthesized from this compound were tested against Gram-positive and Gram-negative bacteria. Several compounds exhibited strong antimicrobial activity, suggesting their utility as therapeutic agents.
- Neuroprotection Research : A series of experiments focused on the neuroprotective effects of specific analogs in neuronal cell cultures exposed to oxidative stress showed a reduction in cell death rates and caspase activation, indicating protective mechanisms at play.
特性
IUPAC Name |
(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGKNHMZMLLEV-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













